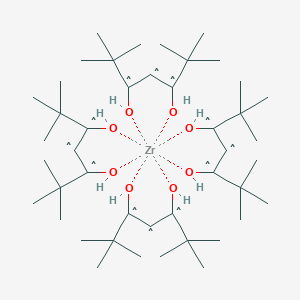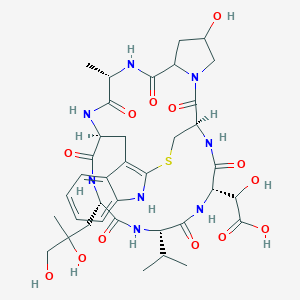
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Descripción general
Descripción
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C=O) linked to a nitrogen atom from an amine group. The compound's structure includes a 2,6-dimethylphenyl group, which is a benzene ring with two methyl groups at the 2nd and 6th positions, and two chlorine atoms attached to the second carbon of the acetamide group.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and characterized using spectroscopic methods . Similarly, other acetamides with different substituents on the phenyl ring or the acetamide group have been synthesized, such as N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . These syntheses typically involve the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents.
Molecular Structure Analysis
The molecular structure of acetamides can be determined using various spectroscopic techniques, including NMR and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction, revealing a monoclinic space group . The molecular conformation of similar compounds, such as N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, has been found to be consistent with other closely related acetanilides .
Chemical Reactions Analysis
Acetamides can undergo various chemical reactions, primarily due to the reactivity of the amide group. The amide group can participate in hydrogen bonding, as seen in the crystal packing of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, which involves intramolecular H-bonding and intermolecular C–H⋯O interactions . The presence of substituents on the phenyl ring can influence the reactivity and the types of chemical reactions the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides are influenced by their molecular structure. For instance, the presence of chlorine and methyl groups can affect the compound's polarity, solubility, and boiling point. The optical properties of these compounds can be studied using UV–vis spectrophotometry, as demonstrated for 2-Chloro-N-(2,4-dinitrophenyl) acetamide, which showed solvatochromic effects in different solvents . Theoretical calculations, such as DFT studies, can provide insights into the thermodynamical and vibrational characteristics of these compounds .
Aplicaciones Científicas De Investigación
1. Use as a Nonsteroidal Anti-inflammatory Drug
- Summary of Application : “2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide” is used as a nonsteroidal anti-inflammatory drug .
2. Use in Pesticide Research
- Summary of Application : A compound similar to “2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide” was synthesized by splicing together a chloro-substituted quinoline moiety found in quinclorac (a selective herbicide) and a substituted amide moiety found in pretilachlor (another selective herbicide) using the active substructure splicing method .
- Methods of Application : The compound was synthesized and its structure was characterized by 1H, 13C NMR, FTIR, high-resolution mass spectra and X-ray diffraction analysis .
- Results or Outcomes : The compound displayed excellent control efficiency against Echinochloa crusgalli and also showed good fungicidal in vitro activity against Phytophthora capsici, Phytophthora sojae, and Phytophthora infestans .
3. Use in Analytical Chemistry
- Summary of Application : “2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide” was used in the simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .
- Methods of Application : The compound was used as a reagent in a gas-liquid chromatography method with electron-capture detection .
4. Use in Materials Science
- Summary of Application : The crystal structure of “2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide” was studied .
- Methods of Application : The crystal structure was characterized using X-ray diffraction analysis .
- Results or Outcomes : The molecules in the compound are linked into chains through N—H O hydrogen bonding .
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUDTTYIRXMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284459 | |
| Record name | 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide | |
CAS RN |
39084-88-3 | |
| Record name | 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039084883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC37288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DICHLORO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DICHLORO-N-(2,6-DIMETHYLPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE6Z3K4QJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)












